4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)-
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Overview
Description
4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are commonly found in various natural products. This particular compound is characterized by the presence of a carboxamide group at the 2-position and a phenylmethoxy group at the 7-position, along with an oxo group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Addition of the Phenylmethoxy Group: The phenylmethoxy group can be added via an etherification reaction using a phenol and a benzyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Material Science: It can be incorporated into polymers to modify their properties, such as increasing thermal stability and mechanical strength.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in studying enzyme kinetics and mechanisms.
Antioxidant Activity: Due to its phenolic structure, it can exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative stress.
Medicine
Drug Development: The compound can serve as a lead molecule for developing new drugs targeting specific biological pathways.
Therapeutic Agents: It may possess therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry
Cosmetics: The compound can be used in cosmetic formulations for its antioxidant and anti-aging properties.
Agriculture: It can be utilized in developing agrochemicals for protecting crops from pests and diseases.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, its antioxidant properties can protect cells from oxidative damage by neutralizing free radicals.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4H-1-Benzopyran-2-carboxylic acid: Similar structure but lacks the phenylmethoxy group.
Chromone-2-carboxylic acid: Another benzopyran derivative with a carboxylic acid group.
Coumarin-3-carboxylic acid: Contains a coumarin core with a carboxylic acid group.
Uniqueness
4H-1-Benzopyran-2-carboxamide, 4-oxo-7-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group at the 7-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzopyran derivatives and can impart unique properties, such as enhanced binding affinity to specific molecular targets and improved pharmacokinetic profiles.
Properties
CAS No. |
33549-93-8 |
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Molecular Formula |
C17H13NO4 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
4-oxo-7-phenylmethoxychromene-2-carboxamide |
InChI |
InChI=1S/C17H13NO4/c18-17(20)16-9-14(19)13-7-6-12(8-15(13)22-16)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,18,20) |
InChI Key |
MQAQREONYKDKJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C=C(O3)C(=O)N |
Origin of Product |
United States |
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